molecular formula C8H7FN2O2S B1456396 N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide CAS No. 1192348-55-2

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide

Cat. No.: B1456396
CAS No.: 1192348-55-2
M. Wt: 214.22 g/mol
InChI Key: DVCABYNLYQRPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is a chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide typically involves the reaction of 2-amino-4,5-difluoro-benzonitrile with sulfonyl halides . The reaction conditions often include the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to similar compounds that lack this functional group.

Properties

IUPAC Name

N-(2-cyano-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCABYNLYQRPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 1) A suspension of 2,5-difluorobenzonitrile (12.4 g), methanesulfonamide (9.3 g) and potassium carbonate (13.6 g) in DMSO (360 ml) was stirred overnight at 120° C. The reaction solution was poured into 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to give N-(2-cyano-4-fluorophenyl]methanesulfonamide (6.57 g) as a white solid.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.